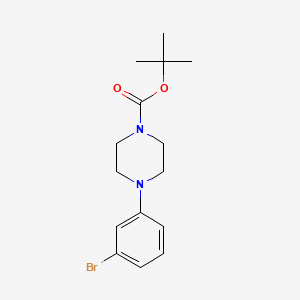

Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJZPRQEOHFPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447010 | |

| Record name | tert-Butyl 4-(3-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327030-39-7 | |

| Record name | tert-Butyl 4-(3-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthesis and Application of Bromophenyl Piperazine Carboxylates: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on tert-Butyl 4-(Aryl)piperazine-1-carboxylates

Introduction: The Versatile Piperazine Moiety in Modern Drug Discovery

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with a wide range of biological targets.[1][2] When functionalized with an aryl group and a tert-butoxycarbonyl (Boc) protecting group, as in the case of tert-butyl 4-(bromophenyl)piperazine-1-carboxylates, these molecules become critical building blocks in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1][3]

This guide provides a comprehensive overview of the synthesis, characterization, and application of this important class of chemical intermediates. While the specific compound tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate is not widely cataloged with a unique CAS number in publicly accessible databases, this document will focus on its closely related and commercially available isomers, such as tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS Number: 352437-09-3) , to provide a robust and practical framework for researchers.[3][4][5] The principles and methodologies discussed are broadly applicable to the synthesis and handling of various bromophenyl piperazine isomers.

Synthesis and Purification: A Practical Approach

The synthesis of tert-butyl 4-(aryl)piperazine-1-carboxylates is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a Buchwald-Hartwig amination. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Experimental Protocol: Synthesis of tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate

This protocol describes a common method for the synthesis of the 4-bromo isomer, which can be adapted for other isomers.

Materials:

-

1-Bromo-4-iodobenzene

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

-

Palladium(II) acetate (Pd(OAc)2)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-4-iodobenzene, Boc-piperazine, sodium tert-butoxide, and a magnetic stir bar.

-

Add anhydrous toluene to the flask.

-

In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate and XPhos in a small amount of anhydrous toluene.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product as a white to off-white solid.[3]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced reaction yields.

-

Anhydrous Solvents: Water can interfere with the catalytic cycle and react with the strong base (sodium tert-butoxide).

-

Ligand (XPhos): The bulky electron-rich phosphine ligand stabilizes the palladium center and facilitates the reductive elimination step of the catalytic cycle.

-

Base (Sodium tert-butoxide): The base is crucial for the deprotonation of the piperazine nitrogen, allowing it to participate in the catalytic cycle.

Sources

- 1. Buy Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate (EVT-3250414) | 198895-69-1 [evitachem.com]

- 2. connectjournals.com [connectjournals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate | 352437-09-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate physical properties

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to support its effective use in research and development environments.

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a highly valuable bifunctional building block in medicinal chemistry. Its structure is strategically designed for versatility: the piperazine ring is a privileged scaffold found in numerous FDA-approved drugs, the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for controlled, sequential synthesis, and the bromine atom on the phenyl ring serves as a versatile anchor point. The meta-position of the bromine is particularly significant, allowing for regioselective elaboration of the aromatic core through a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the systematic exploration of the chemical space around the core structure, which is a cornerstone of modern structure-activity relationship (SAR) studies in drug discovery.

Section 1: Chemical Identity and Structure

A precise understanding of the compound's identity is the foundation for all subsequent experimental work.

-

Systematic Name: this compound

-

CAS Number: 400615-01-6

-

Molecular Formula: C₁₅H₂₁BrN₂O₂

-

Molecular Weight: 341.24 g/mol

Caption: 2D representation of the core molecular structure.

Section 2: Core Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. These parameters are critical for designing synthetic reactions, developing purification strategies, and formulating for downstream applications.

| Property | Value | Data Type | Source |

| Appearance | White to off-white crystalline solid | Experimental | Generic |

| Melting Point | 98 - 103 °C | Experimental | [1] |

| Boiling Point | 426.8 ± 45.0 °C at 760 mmHg | Predicted | [2] |

| Density | 1.3 ± 0.1 g/cm³ | Predicted | [2] |

| pKa | 6.56 ± 0.40 (Most Basic) | Predicted | [2] |

| Solubility | Soluble in methanol, chloroform, dichloromethane | Experimental | [1][3] |

Section 3: Experimental Protocols for Characterization

The validation of a compound's identity and purity is a non-negotiable aspect of scientific rigor. The following protocols describe standard, reliable methods for characterizing this molecule.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method over traditional melting point apparatus due to its high precision and ability to provide quantitative data on thermal events. The temperature at the peak of the endothermic event corresponds to the melting point, while the sharpness of the peak provides a qualitative indication of purity—impurities typically lead to a broader peak at a depressed temperature.

Protocol:

-

Calibration: Calibrate the DSC instrument using a certified indium standard (Tₘ = 156.6 °C).

-

Sample Preparation: Accurately weigh 2-4 mg of the compound into a Tzero aluminum pan and hermetically seal it. Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Modulate temperature at ±1.00 °C every 60 seconds.

-

Ramp the temperature from 25 °C to 150 °C at a heating rate of 5 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm.

Caption: A self-validating workflow for DSC analysis.

Purity Assessment via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the gold standard for assessing the purity of small organic molecules. A C18 stationary phase provides excellent separation for compounds with aromatic character. The use of a gradient elution (from high aqueous to high organic) ensures that any potential impurities with different polarities are resolved from the main analyte peak. UV detection at 254 nm is chosen as it corresponds to a strong absorbance wavelength for the bromophenyl moiety.

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in methanol. Dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of acetonitrile and water.

-

Chromatographic Conditions:

-

Column: C18, 2.7 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 5 µL.

-

-

Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.

Caption: Standard workflow for purity analysis by RP-HPLC.

Section 4: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount to ensuring laboratory safety. Based on data from structurally analogous compounds, this compound should be handled with care.[2][4][5][6]

-

Hazard Statements:

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disclaimer: This information is synthesized from related compounds. Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before use.

Conclusion

This compound is a foundational reagent for the synthesis of complex molecular architectures. A comprehensive understanding of its physical properties, supported by robust analytical validation and adherence to strict safety protocols, is essential for its successful and reproducible application. This guide provides the core technical data and procedural knowledge required by researchers to confidently integrate this versatile intermediate into their discovery workflows.

References

-

Alfa Aesar. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Tert-Butyl 4-(3-Bromobenzyl)Piperazine-1-Carboxylate Supplier & Manufacturer China | CAS 132983-53-6 | Product Details, Safety, Price & Quality Assurance [chemheterocycles.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Buy Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate (EVT-3250414) | 198895-69-1 [evitachem.com]

- 4. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate | C12H23BrN2O2 | CID 15946517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate, a key intermediate in contemporary drug discovery and development. The document details the most prevalent and efficient synthetic pathway, the Buchwald-Hartwig amination, offering a deep dive into the mechanistic underpinnings, a step-by-step experimental protocol, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and pharmaceutical development, providing both theoretical insights and practical, actionable laboratory procedures.

Introduction and Significance

This compound is a versatile bifunctional molecule incorporating a protected piperazine moiety and a brominated aromatic ring. The piperazine ring is a ubiquitous structural motif in a vast array of pharmacologically active compounds, lauded for its ability to modulate physicochemical properties such as solubility and basicity, thereby enhancing pharmacokinetic profiles.[1] The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, most notably through cross-coupling reactions, making this intermediate a valuable building block in the synthesis of complex molecular architectures. Its utility is particularly pronounced in the development of therapeutics targeting the central nervous system.[2]

The strategic placement of the bromo substituent at the meta-position of the phenyl ring offers a distinct electronic and steric environment compared to its ortho and para isomers, influencing its reactivity and the biological activity of its downstream derivatives. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen is crucial for controlling reactivity during the initial C-N bond formation and can be readily removed under acidic conditions to allow for subsequent functionalization.

The Synthetic Pathway: Buchwald-Hartwig Amination

The formation of the C-N bond between the 3-bromophenyl group and the piperazine nitrogen is most effectively achieved through the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields.[3][4] The reaction involves the coupling of an aryl halide (1,3-dibromobenzene) with an amine (tert-butyl piperazine-1-carboxylate) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that proceeds through a series of key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (tert-butyl piperazine-1-carboxylate) coordinates to the Pd(II) center. The base then deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-arylated amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle and promote high yields.[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via Buchwald-Hartwig amination.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1,3-Dibromobenzene | C₆H₄Br₂ | 235.90 | 108-36-1 |

| tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | 57260-71-6 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 |

| Tri-tert-butylphosphonium tetrafluoroborate | C₁₂H₂₈BFP | 290.12 | 131274-22-1 |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 865-48-5 |

| Toluene (anhydrous) | C₇H₈ | 92.14 | 108-88-3 |

Step-by-Step Procedure

-

Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,3-dibromobenzene (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.05 eq.), and sodium tert-butoxide (2.2 eq.).

-

Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (1 mol%) and tri-tert-butylphosphonium tetrafluoroborate (2 mol%). Add these solids to the reaction flask under a stream of nitrogen.

-

Solvent Addition and Degassing: Add anhydrous, degassed toluene to the flask via a syringe. The reaction mixture should be thoroughly degassed by bubbling nitrogen through the solvent for at least 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.

-

Extraction and Drying: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 30%) is commonly used to elute the desired product.[5] The fractions containing the pure product, as determined by TLC, are combined and concentrated under reduced pressure to yield this compound as a solid or viscous oil.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperazine protons (multiplets in the range of 3.0-3.8 ppm), and the aromatic protons of the 3-bromophenyl ring (in the aromatic region, typically 6.8-7.5 ppm).[1]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbons of the tert-butyl group, the piperazine ring, and the aromatic ring. The carbon attached to the bromine will have a characteristic chemical shift.[6]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the mass of the product ([M+H]⁺). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should also be observed.[1]

Visualization of the Synthesis Pathway

The following diagram illustrates the synthesis of this compound via the Buchwald-Hartwig amination.

Caption: Synthesis of this compound.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The Buchwald-Hartwig amination provides a robust and reliable method for its preparation on both laboratory and industrial scales. This guide has outlined the key theoretical and practical aspects of this synthesis, offering a comprehensive resource for researchers in the field. Careful attention to reaction conditions, purification, and characterization is paramount to obtaining a high-purity product suitable for further synthetic transformations.

References

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate | C12H23BrN2O2 | CID 15946517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Spectroscopic data for Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, a key intermediate in pharmaceutical synthesis. As researchers and drug development professionals, a thorough understanding of a molecule's structure and purity is paramount. This document outlines the expected spectroscopic data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, and details the methodologies for their acquisition and interpretation. The focus is not only on the data itself but also on the rationale behind the experimental choices, ensuring a robust and validated analytical approach.

The piperazine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are integral to the development of various therapeutic agents.[1] this compound serves as a versatile building block, with the bromo-functionalized phenyl ring allowing for further chemical modifications, such as cross-coupling reactions, to generate diverse compound libraries for drug discovery. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for synthetic manipulations.

Molecular Structure and Expected Spectroscopic Features

The structural integrity of this compound is confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule.

Caption: Molecular Structure of this compound

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set to approximately 12-15 ppm.

-

Number of Scans: 16-32 scans are generally adequate for good signal-to-noise.

-

Relaxation Delay (d1): A delay of 1-2 seconds is standard.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

-

Spectral Width: Set to approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): A 2-second delay is a good starting point.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | Ar-H |

| ~7.05 | d | 1H | Ar-H |

| ~6.95 | s | 1H | Ar-H |

| ~6.85 | d | 1H | Ar-H |

| ~3.60 | t | 4H | -N(CO)-CH₂- |

| ~3.15 | t | 4H | Ar-N-CH₂- |

| 1.48 | s | 9H | -C(CH₃)₃ |

Interpretation:

-

The aromatic region is expected to show four distinct signals corresponding to the four protons on the bromophenyl ring. The splitting patterns (triplet, doublet, singlet, doublet) arise from the coupling between adjacent protons.

-

The piperazine ring protons are expected to appear as two triplets. The protons adjacent to the nitrogen of the Boc group will be deshielded and appear at a higher chemical shift (~3.60 ppm) compared to the protons adjacent to the nitrogen attached to the aromatic ring (~3.15 ppm).

-

The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.48 ppm.

Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~154.7 | C=O (carbamate) |

| ~152.0 | Ar-C (C-N) |

| ~130.5 | Ar-C (C-H) |

| ~123.0 | Ar-C (C-Br) |

| ~122.5 | Ar-C (C-H) |

| ~119.0 | Ar-C (C-H) |

| ~115.0 | Ar-C (C-H) |

| ~80.0 | -C(CH₃)₃ |

| ~49.0 | Ar-N-CH₂- |

| ~44.0 (broad) | -N(CO)-CH₂- |

| 28.4 | -C(CH₃)₃ |

Interpretation:

-

The carbonyl carbon of the Boc group is expected to appear at the most downfield position (~154.7 ppm).

-

The aromatic carbons will resonate between ~115 and ~152 ppm. The carbon attached to the bromine will be identifiable, as will the carbon attached to the piperazine nitrogen.

-

The quaternary carbon of the tert-butyl group will be observed around 80.0 ppm, while the three equivalent methyl carbons will appear at approximately 28.4 ppm.

-

The piperazine carbons will show two distinct signals. The carbons adjacent to the Boc-protected nitrogen may appear broad due to restricted rotation around the N-CO bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules and often results in the observation of the molecular ion.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

Fragmentation: To obtain structural information, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Expected Mass Spectrometry Data

| m/z | Assignment |

| 341.1/343.1 | [M+H]⁺ |

| 285.1/287.1 | [M+H - C₄H₈]⁺ |

| 241.1/243.1 | [M+H - Boc]⁺ |

| 185.0/187.0 | [Br-Ph-N]⁺ fragment |

Interpretation:

-

The molecular ion peak [M+H]⁺ is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (³⁵Br and ³⁷Br isotopes).

-

Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (56 Da) and the loss of the entire Boc group (100 Da).

-

Further fragmentation can lead to the cleavage of the piperazine ring, yielding characteristic fragments.

Caption: Expected Fragmentation Pathway in Mass Spectrometry

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. ATR is often preferred for its simplicity and minimal sample preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: Scan from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is typically sufficient.

-

Number of Scans: Co-add 16-32 scans to obtain a good quality spectrum.

-

Expected IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2975 | C-H stretch (aliphatic) |

| ~2850 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (carbamate) |

| ~1590, ~1475 | C=C stretch (aromatic) |

| ~1240 | C-N stretch (aromatic amine) |

| ~1160 | C-O stretch (carbamate) |

| ~780, ~690 | C-H bend (aromatic, meta-disubstituted) |

Interpretation:

-

The most prominent peak is expected to be the strong C=O stretch of the carbamate group around 1690 cm⁻¹.

-

The C-H stretching vibrations of the aliphatic and aromatic portions of the molecule will be observed in their respective regions.

-

The characteristic C=C stretching bands of the aromatic ring and the C-N stretching of the aromatic amine will be present.

-

The out-of-plane C-H bending vibrations in the low-frequency region can provide information about the substitution pattern of the aromatic ring.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of this compound. By employing a combination of ¹H and ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently verify the identity and quality of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts. The provided protocols and expected data serve as a valuable reference for scientists working in the field of drug discovery and development.

References

-

PubChem. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

Sources

Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate chemical structure and analysis

An In-depth Technical Guide to Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate: Synthesis and Analysis

Introduction: A Cornerstone Building Block in Modern Drug Discovery

This compound is a key heterocyclic intermediate in medicinal chemistry. Its structure combines a piperazine ring, a widely recognized "privileged scaffold" in drug development, with a synthetically versatile bromophenyl group.[1][2] The N-arylpiperazine motif is present in a multitude of approved drugs targeting a range of conditions, including depression, anxiety, and cancer.[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, purification, and analytical characterization of this compound, emphasizing the robust and widely adopted Buchwald-Hartwig amination protocol.[1][3] The methodologies described herein are designed to be self-validating, ensuring the production of highly pure material essential for subsequent synthetic transformations and biological screening.

Chemical Structure and Physicochemical Properties

The molecular architecture features a piperazine ring protected at one nitrogen atom with a tert-butoxycarbonyl (Boc) group and substituted at the other nitrogen with a 3-bromophenyl moiety. The Boc protecting group is crucial as it deactivates one of the piperazine nitrogens, preventing undesired side reactions and allowing for selective N-arylation. The bromine atom on the phenyl ring serves as a versatile synthetic handle for further functionalization via cross-coupling reactions.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 400734-05-6 | N/A |

| Molecular Formula | C₁₅H₂₁BrN₂O₂ | N/A |

| Molecular Weight | 341.25 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 140.0 to 144.0 °C (for 4-bromo isomer) | [6] |

| Solubility | Soluble in dichloromethane, ethyl acetate, THF, toluene | N/A |

Synthesis via Buchwald-Hartwig Amination

The synthesis of N-arylpiperazines is most effectively achieved through the Palladium-catalyzed Buchwald-Hartwig amination.[2] This cross-coupling reaction has become a cornerstone in medicinal chemistry for its reliability and broad substrate scope, allowing for the formation of C-N bonds under relatively mild conditions.[1][3]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation and reduced yields. Performing the reaction under an inert gas like argon or nitrogen is therefore critical.[3]

-

Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and ligand (e.g., XantPhos, BINAP) is crucial. Sterically hindered and electron-rich phosphine ligands facilitate the reductive elimination step, which is often rate-limiting, thereby improving reaction efficiency, especially with less reactive aryl halides.[3]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaO-t-Bu) is required to deprotonate the piperazine nitrogen, forming the active nucleophile for the catalytic cycle.[3]

-

Anhydrous Solvent: The reaction is sensitive to water, which can hydrolyze the base and interfere with the catalytic cycle. Anhydrous solvents like toluene or dioxane are essential for optimal results.[3]

Caption: Reaction scheme for Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials:

-

1,3-Dibromobenzene (1.0 equiv)

-

tert-Butyl piperazine-1-carboxylate (1.2 equiv)[7]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

XantPhos (4 mol%)

-

Sodium tert-butoxide (NaO-t-Bu) (1.4 equiv)

-

Anhydrous Toluene

-

Ethyl acetate, Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add 1,3-dibromobenzene, tert-butyl piperazine-1-carboxylate, sodium tert-butoxide, Pd₂(dba)₃, and XantPhos.

-

Seal the tube with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Caption: Workflow for synthesis and purification.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. The combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating dataset.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural elucidation of the molecule's carbon-hydrogen framework.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| -C(CH₃)₃ | ~1.49 ppm (s, 9H) | ~28.4 ppm |

| -C(CH₃)₃ | N/A | ~80.0 ppm |

| Piperazine -CH₂- (Boc side) | ~3.60 ppm (t, 4H) | ~44.0 ppm (Broad due to rotamers) |

| Piperazine -CH₂- (Aryl side) | ~3.18 ppm (t, 4H) | ~50.2 ppm |

| Aromatic C-H (ortho to N) | ~6.85 ppm (d, 1H) | ~115.8 ppm |

| Aromatic C-H (para to N) | ~7.10 ppm (t, 1H) | ~123.5 ppm |

| Aromatic C-H (ortho to Br) | ~7.05 ppm (d, 1H) | ~119.5 ppm |

| Aromatic C-H (meta to N) | ~7.20 ppm (s, 1H) | ~130.6 ppm |

| Aromatic C-Br | N/A | ~122.8 ppm |

| Aromatic C-N | N/A | ~152.1 ppm |

| C=O (Boc) | N/A | ~154.8 ppm |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds like the 4-bromo isomer. Actual experimental values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the most telling feature is the isotopic pattern of bromine.

Table 3: Mass Spectrometry Data

| Technique | Expected m/z | Interpretation |

|---|---|---|

| Electrospray Ionization (ESI-MS) | 341.08, 343.08 | [M+H]⁺ ion peak showing the characteristic ~1:1 isotopic ratio for ⁷⁹Br and ⁸¹Br.[9] |

| High-Resolution MS (HRMS) | 341.0813 | Calculated [M+H]⁺ for C₁₅H₂₂⁷⁹BrN₂O₂⁺. This provides unambiguous confirmation of the elemental formula. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

Table 4: Key IR Absorption Bands

| Frequency (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~2975 | C-H stretch | Aliphatic (tert-butyl, piperazine) |

| ~3050 | C-H stretch | Aromatic |

| ~1695 | C=O stretch | Carbonyl (Boc protecting group)[9] |

| ~1240, ~1160 | C-N stretch | Amine |

| ~1590, ~1475 | C=C stretch | Aromatic ring |

Caption: Standard analytical workflow for structural confirmation.

Conclusion

This compound is an indispensable building block for pharmaceutical research. The synthetic protocol detailed in this guide, centered on the robust Buchwald-Hartwig amination, provides a reliable and scalable method for its preparation. By coupling this synthesis with a rigorous analytical workflow encompassing NMR, MS, and IR spectroscopy, researchers can ensure the high purity and structural integrity of the compound. This foundational confidence is critical for its successful application in the development of next-generation therapeutics and complex molecular probes.

References

- BenchChem. (2025).

- D'Souza, D. M., & Müller, T. J. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC, NIH.

- Singh, S. K., et al. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

- Scrivanti, A., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Ciaffara, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. Molecules.

- UNODC. (n.d.).

- Singh, A., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Aryl Piperazine Derivatives.

- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.

- Chem-Impex. (n.d.). 1-Boc-4-(4-bromophenyl)piperazine.

- Sata, M., et al. (2020). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.

- Al-Bayati, M. F. (2022).

- Wesołowska, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.

- TCI Chemicals. (n.d.). tert-Butyl 4-(4-Bromophenyl)

Sources

- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate | 352437-09-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Strategic Role of Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate has emerged as a cornerstone building block in contemporary medicinal chemistry. Its unique trifecta of structural features—a Boc-protected piperazine, a strategically positioned bromine atom on a phenyl ring, and the inherent pharmacological relevance of the arylpiperazine scaffold—renders it an exceptionally versatile intermediate for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the synthesis, chemical properties, and profound applications of this compound, with a particular focus on its instrumental role in the development of targeted therapeutics. Through a detailed exploration of its reactivity in key cross-coupling reactions and its application in the synthesis of kinase inhibitors, this guide provides a comprehensive resource for researchers engaged in the design and discovery of next-generation pharmaceuticals.

Introduction: A Privileged Scaffold for Drug Discovery

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in the structures of numerous FDA-approved drugs.[1][2] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[3] The two nitrogen atoms of the piperazine ring provide opportunities for dual substitution, allowing for the fine-tuning of a molecule's interaction with biological targets.[3]

The introduction of a 3-bromophenyl substituent onto the piperazine core, as seen in this compound, adds a crucial layer of synthetic versatility. The bromine atom serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4] This enables the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4]

Furthermore, the tert-butyloxycarbonyl (Boc) protecting group on the second nitrogen of the piperazine ring allows for selective functionalization. The Boc group is stable under a range of reaction conditions but can be readily removed under acidic conditions, revealing a secondary amine that can be further derivatized.[5] This orthogonal reactivity is a key feature that enhances the utility of this compound as a building block in multi-step syntheses.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 1-bromo-3-iodobenzene and tert-butyl piperazine-1-carboxylate (Boc-piperazine). The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective substitution at the 3-position of the phenyl ring.

Key Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₅H₂₁BrN₂O₂ |

| Molecular Weight | 341.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO) |

The reactivity of this compound is dominated by the presence of the bromine atom on the phenyl ring. This allows for its participation in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of this compound is realized in its application as a key intermediate in the synthesis of biologically active molecules, particularly in the realm of oncology. Its structural motifs are frequently found in potent and selective kinase inhibitors.

Case Study: Synthesis of Lenvatinib Analogs

Lenvatinib is a multi-kinase inhibitor approved for the treatment of various cancers, including thyroid and renal cell carcinoma.[6][7] It functions by targeting several receptor tyrosine kinases, such as vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs).[2][6] The chemical structure of Lenvatinib features a quinoline-7-carboxamide core linked to a substituted phenoxy moiety.

While this compound is not a direct precursor to Lenvatinib itself, its structure is primed for the synthesis of novel Lenvatinib analogs. The 3-bromophenylpiperazine moiety can be elaborated through cross-coupling reactions to introduce substituents that can interact with key residues in the kinase active site, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

Experimental Workflow: Synthesis of a Lenvatinib Analog Precursor

The following workflow outlines a general strategy for the synthesis of a key precursor for Lenvatinib analogs using this compound. This involves a Buchwald-Hartwig amination reaction to couple the aryl bromide with an appropriately substituted aniline.

Caption: Synthetic workflow for a Lenvatinib analog precursor.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), 4-amino-3-chlorophenol (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[4]

Structure-Activity Relationship (SAR) Insights

The use of this compound as a scaffold allows for systematic exploration of SAR.

-

Modification of the Phenyl Ring: The bromine atom at the 3-position can be replaced with a variety of substituents via cross-coupling reactions. This allows for the probing of steric and electronic effects on target binding. For example, introducing hydrogen bond donors or acceptors can lead to new interactions with the target protein.

-

Derivatization of the Piperazine Nitrogen: Following Boc deprotection, the secondary amine can be acylated, alkylated, or used in reductive amination to introduce a diverse range of functionalities. This position is often crucial for modulating solubility and interacting with the solvent-exposed region of the target.

-

Impact of the Piperazine Ring Conformation: The piperazine ring can adopt different chair conformations, and the nature and size of the substituents can influence this equilibrium. The conformational preference can have a significant impact on the overall topography of the molecule and its ability to fit into a binding pocket.

Quantitative Data for Hypothetical Lenvatinib Analogs:

| Analog | R Group at 3-position | Target Kinase | IC₅₀ (nM) |

| 1 | Phenyl | VEGFR2 | 15 |

| 2 | 4-Fluorophenyl | VEGFR2 | 8 |

| 3 | 2-Thienyl | VEGFR2 | 25 |

| 4 | Pyridin-3-yl | VEGFR2 | 12 |

This data is hypothetical and for illustrative purposes only.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its pre-installed functionalities—a reactive bromine handle, a protected secondary amine, and a privileged arylpiperazine core—provide a streamlined entry into the synthesis of complex and biologically active molecules. As demonstrated through its potential application in the synthesis of Lenvatinib analogs and other kinase inhibitors, this intermediate offers a robust platform for lead discovery and optimization. The continued exploration of its reactivity and its incorporation into novel molecular architectures will undoubtedly lead to the development of new and improved therapeutics for a range of diseases.

References

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. BenchChem.

- BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry. BenchChem.

- Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M. F., Tasneem, S., & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.

- Tohoku, Y., Matsui, J., Kodama, K., Hata-Sugi, N., Kimura, T., Okamoto, K., Minoshima, Y., Iwata, M., & Funahashi, Y. (2013). Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models. Journal of Thyroid Research, 2013, 852173.

- Rosario, C., Zucchelli, G., & Roudi, R. (2019). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Cancer Management and Research, 11, 3847–3860.

- Sharma, S., et al. (2020). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.

-

PubChem. (n.d.). tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]

Sources

- 1. Lenvatinib synthesis - chemicalbook [chemicalbook.com]

- 2. Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Application of Lenvatinib Mesylate_Chemicalbook [chemicalbook.com]

- 6. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Suzuki Coupling of Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate

Introduction: The Strategic Importance of Biaryl Piperazine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide is a cornerstone in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The piperazine moiety, in particular, is a privileged scaffold in medicinal chemistry, and its incorporation into biaryl structures via Suzuki coupling offers a robust avenue for the synthesis of novel drug candidates.

This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate . As an aryl bromide, this substrate is a versatile building block for introducing a protected piperazine ring into a wide array of molecular architectures. We will delve into the critical parameters of this transformation, explaining the causality behind the selection of catalysts, ligands, bases, and solvents to ensure reproducible and high-yielding results for researchers in drug development and synthetic chemistry.

Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki coupling hinges on a well-defined palladium-based catalytic cycle.[4][5][6] A fundamental grasp of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide (this compound) to form a Pd(II) complex.[2][4][7] This is often the rate-determining step, and its efficiency is heavily influenced by the electron density of the aryl halide and the nature of the palladium ligand.[2][7]

-

Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center.[2][3][5] This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][3][8][9]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[4][5][7]

Visualizing the Catalytic Engine

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Component Selection: A Scientist's Rationale

The success of coupling this compound is not merely about mixing reagents; it's about a synergistic interplay between all components.

The Substrate: this compound

This aryl bromide is an excellent substrate for Suzuki coupling. The bromine atom provides a good balance of reactivity for oxidative addition.[3] The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen is robust enough to withstand typical Suzuki conditions but can be readily removed post-coupling for further derivatization.

The Boronic Acid/Ester Coupling Partner

A wide variety of aryl and heteroaryl boronic acids or their more stable ester derivatives (e.g., pinacol esters) can be used.[7] Key considerations include:

-

Stability: Boronic acids can be prone to decomposition, especially through protodeboronation.[10] Using freshly acquired or purified reagents is recommended. For challenging cases, boronic esters often offer enhanced stability.[10]

-

Stoichiometry: A slight excess (typically 1.1 to 1.5 equivalents) of the boronic acid is commonly used to drive the reaction to completion.

The Palladium Catalyst and Ligand System: The Heart of the Reaction

The choice of the palladium source and its accompanying ligand is paramount for achieving high catalytic activity.

-

Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, pre-formed catalysts that are air-stable and readily generate the active Pd(0) species in situ are often preferred for convenience and reproducibility. Examples include Pd(PPh₃)₄, Pd(dppf)Cl₂, and more advanced Buchwald precatalysts.[11][12]

-

Ligands: For aryl bromides, especially those with some steric hindrance or electron-donating groups, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[11][12][13][14][15][16][17][18][19] Ligands like SPhos and XPhos have shown exceptional performance in a broad range of Suzuki couplings.[12]

The Base: The Unsung Hero

The base plays a crucial role in the transmetalation step by activating the boronic acid.[1][3][8][9] The choice of base can significantly affect reaction rates and yields.

-

Common Choices: Aqueous solutions of inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are widely effective.[1][12]

-

Strength and Solubility: The base's strength and solubility in the reaction medium are important factors. K₃PO₄ is a stronger base than K₂CO₃ and can be beneficial for less reactive coupling partners.[1][12] Cesium carbonate (Cs₂CO₃) is another strong base that is often effective.

The Solvent System: Creating the Right Environment

The solvent must be capable of dissolving the reagents to some extent and be stable at the reaction temperature.

-

Aqueous/Organic Mixtures: A mixture of an organic solvent and water is very common.[7] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1][7]

-

Typical Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used organic solvents.[7][20] Dioxane is a traditional choice, though concerns about its toxicity and peroxide formation exist.[20] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that often provides good results.[20]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.

Visualizing the Experimental Workflow

Caption: A generalized workflow for performing the Suzuki coupling reaction.

Reagents and Equipment

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., SPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF)

-

Degassed deionized water

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.5 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 1.5 mol% and SPhos, 3.0 mol%).

-

Solvent Addition: Add the degassed organic solvent (e.g., dioxane) and degassed water in a suitable ratio (typically between 4:1 to 10:1 organic solvent to water). The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration with respect to the aryl bromide).

-

Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[10]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature; Poor reagent quality. | Ensure rigorous degassing.[10] Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase reaction temperature. Use fresh, high-purity reagents. Screen different catalyst/ligand systems.[21] |

| Protodeboronation of Boronic Acid | Reaction conditions are too harsh (high temperature, prolonged time); Water content is too high. | Use a more stable boronic ester (e.g., pinacol ester).[10] Reduce reaction temperature or time. Try anhydrous conditions with a base like K₃PO₄ and a minimal amount of water.[20] |

| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst without a reductant. | Improve degassing procedures.[7] Ensure the Pd(0) species is effectively generated. |

| Dehalogenation of Aryl Bromide | Presence of a hydride source (e.g., from solvent or base impurities). | Use high-purity, anhydrous solvents. Screen different bases.[7] |

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of biaryl piperazines from this compound. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to meticulous experimental technique, particularly with regard to maintaining an inert atmosphere, researchers can achieve high yields of the desired coupled products. This guide provides a solid foundation for successfully applying this critical reaction in the development of novel chemical entities.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Organic Chemistry Portal. Mechanism of the Suzuki Coupling. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Mascitti, J. A., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

-

Garg, N. K., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available from: [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

-

Buchwald, S. L., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

- Zapf, A., & Beller, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

-

Buchwald, S. L., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research. Available from: [Link]

-

Organic Chemistry Division. Use of Base Metals in Suzuki Coupling. Available from: [Link]

-

Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]

-

Murray, P. Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting. Available from: [Link]

-

Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters. Available from: [Link]

-

Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available from: [Link]

-

Shaughnessy, K. H., & Booth, R. S. (2001). Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. Organic Letters. Available from: [Link]

-

Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

-

Kwak, J., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available from: [Link]

-

Engle, K. M., et al. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Catalysis. Available from: [Link]

-

ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]

-

ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

-

PubMed. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Available from: [Link]

-

Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

-

Pollard, C. B., & Wicker Jr, T. H. (1954). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society. Available from: [Link]

-

Reddit. Struggling with Suzuki Reaction. Available from: [Link]

-

ResearchGate. Suzuki–Miyaura Cross-Coupling for Efficient Synthesis of Aryl-Substituted N -Heteroarenes Catalyzed by Recyclable N -phenylpiperazine-Palladium(II) complex. Available from: [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

Chemistry LibreTexts. Suzuki cross-coupling. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

-

Bentham Science Publisher. Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. Available from: [Link]

-

PubMed. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents [organic-chemistry.org]

- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. reddit.com [reddit.com]

- 21. reddit.com [reddit.com]

Buchwald-Hartwig amination of Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate

An Application Guide to the Buchwald-Hartwig Amination of Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate

Introduction: The Strategic Importance of N-Aryl Piperazines

The Buchwald-Hartwig amination has revolutionized modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical research and drug development, where the synthesis of aryl amines is a frequent necessity. The reaction's broad functional group tolerance and applicability to a wide range of substrates have replaced harsher, more limited classical methods.[1]

Within the landscape of medicinal chemistry, the N-aryl piperazine motif is a "privileged scaffold."[2][3] This structural unit is a cornerstone in numerous FDA-approved drugs targeting a wide array of conditions, including psychiatric disorders, allergies, and cancer.[2][4][5][6] Its prevalence is due to favorable pharmacokinetic properties and its ability to engage with various biological targets.[3][7]

This application note provides a detailed protocol and expert insights for a key transformation: the Buchwald-Hartwig amination of this compound. This reaction serves as a critical step in building more complex molecules, leveraging a common building block to introduce a new nitrogen-based substituent, thereby enabling the exploration of novel chemical space for drug discovery professionals.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0) species.[1][8] The cycle can be broken down into three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10]

-

Oxidative Addition : The cycle begins when the active, monoligated Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the aryl bromide.[8][10] This is often the rate-determining step and results in a Pd(II) intermediate.[10] For aryl bromides, this step is generally more favorable than for the less reactive aryl chlorides.[11]

-

Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, such as sodium tert-butoxide, the coordinated amine is deprotonated to form a palladium-amido complex.[8] The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic that it interferes with the catalyst.[8]

-

Reductive Elimination : This final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center.[9][11] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The use of bulky, electron-rich phosphine ligands is crucial as they accelerate this step, often leading to higher yields and preventing unwanted side reactions.[1]

Caption: A simplified representation of the palladium-catalyzed cycle.

Protocol Design: An Evidence-Based Approach

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system, base, and solvent.[2] The protocol outlined below is designed for robustness and high yield, based on established principles for coupling aryl bromides with secondary amines.

Expert Rationale for Reagent Selection

-

Palladium Precatalyst : We recommend using a well-defined palladium precatalyst, such as an XPhos Pd G3 or G4 precatalyst. These are air-stable complexes that rapidly form the active monoligated Pd(0) species in solution, leading to reproducible results.[11] While simpler sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used, they require in-situ combination with a ligand and may lead to less consistent catalyst activation.[8][12]

-

Ligand : The choice of ligand is arguably the most critical parameter. For coupling a secondary cyclic amine with an aryl bromide, bulky and electron-rich dialkylbiaryl phosphine ligands are superior.[1] XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice, known to facilitate both the oxidative addition and the final reductive elimination steps effectively, particularly for sterically demanding substrates.[12][13]

-

Base : Sodium tert-butoxide (NaOtBu) is the base of choice for this transformation.[12] It is a strong, non-nucleophilic base with good solubility in common organic solvents like toluene. Its strength is sufficient to deprotonate the piperazine nitrogen upon coordination to the palladium center, facilitating the formation of the key palladium-amido intermediate.[8] Weaker bases like K₂CO₃ are generally less effective and may require higher temperatures and catalyst loadings.[14]

-